molecular formula C18H16N2OS B6587490 N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide CAS No. 1226427-19-5

N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide

Cat. No. B6587490
CAS RN: 1226427-19-5
M. Wt: 308.4 g/mol
InChI Key: WPVGEJUBCHHEGP-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide (MQMB) is a synthetic compound belonging to the quinoline family of organic compounds. It is a colorless, crystalline solid with a molecular weight of 289.37 g/mol. MQMB has a variety of applications in the field of medicinal chemistry, including its use as a substrate in drug synthesis, as a ligand in bioluminescence assays, and as a pharmacological agent. The compound is also widely used as a research tool in academic and industrial laboratories.

Scientific Research Applications

N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has a variety of applications in the field of medicinal chemistry. It has been used as a substrate in drug synthesis, as a ligand in bioluminescence assays, and as a pharmacological agent. In addition, the compound has been used in a variety of research studies in academic and industrial laboratories. For example, this compound has been used to study the effects of oxidative stress on cell viability, to investigate the role of the protein kinase C pathway in cell signaling, and to study the effects of different drugs on the central nervous system.

Mechanism of Action

The exact mechanism of action of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide is not well understood. However, it is known that the compound binds to various proteins in the body, including the protein kinase C pathway. This binding is thought to be responsible for the pharmacological effects of the compound.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to affect the activity of the protein kinase C pathway, as well as other signaling pathways in the body. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory and anti-oxidative properties in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to use in a variety of assays and experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. In addition, the compound can react with other molecules in the body, making it difficult to study the effects of the compound in isolation.

Future Directions

Despite the limitations of using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments, there are still many potential future directions for research involving the compound. These include further study of the effects of this compound on cell signaling pathways, investigation of the compound’s potential use in cancer therapy, and exploration of the compound’s potential use as a therapeutic agent for other diseases. In addition, further research into the compound’s pharmacological effects, as well as its potential toxicity, could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide can be synthesized through a two-step process, beginning with the reaction of 2-methylquinoline and methylthiobenzamide. This reaction produces the intermediate N-methyl-2-methylquinolin-5-yl-thiobenzamide, which is then reacted with sodium borohydride to yield the final product this compound.

properties

IUPAC Name

N-(2-methylquinolin-5-yl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-10-11-13-15(19-12)7-5-8-16(13)20-18(21)14-6-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVGEJUBCHHEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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